molecular formula C₈¹³C₂H₇N₂¹⁵NOS B1146986 5-Hydroxy Thiabendazole-13C2,15N CAS No. 1391052-65-5

5-Hydroxy Thiabendazole-13C2,15N

Cat. No.: B1146986
CAS No.: 1391052-65-5
M. Wt: 220.23
InChI Key:
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Description

5-Hydroxy Thiabendazole-13C2,15N is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Thiabendazole, a benzimidazole fungicide and parasiticide. The compound is labeled with carbon-13 and nitrogen-15 isotopes, which makes it useful for tracing and studying metabolic pathways, pharmacokinetics, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Thiabendazole-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of Thiabendazole. The process typically starts with the synthesis of labeled precursors, followed by their incorporation into the target molecule through a series of chemical reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the isotopic labels are correctly integrated .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes and ensure their accurate incorporation into the target molecule .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Thiabendazole-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Scientific Research Applications

5-Hydroxy Thiabendazole-13C2,15N has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the pathways and transformations of Thiabendazole in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Thiabendazole.

    Industry: Applied in environmental studies to track the fate and impact of Thiabendazole in various ecosystems

Mechanism of Action

The mechanism of action of 5-Hydroxy Thiabendazole-13C2,15N is similar to that of Thiabendazole. It primarily inhibits the enzyme fumarate reductase, which is specific to helminths. This inhibition disrupts the energy metabolism of the parasites, leading to their death. The compound also suppresses egg and larval production, further reducing the parasite population .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy Thiabendazole-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and study in various scientific applications. This isotopic labeling provides a significant advantage in research settings, enabling detailed analysis of metabolic pathways and environmental impact .

Properties

CAS No.

1391052-65-5

Molecular Formula

C₈¹³C₂H₇N₂¹⁵NOS

Molecular Weight

220.23

Synonyms

2-(4-Thiazolyl)-1H-benzimidazol-6-ol-13C2,15N;  5-Hydroxythiabendazole-13C2,15N; 

Origin of Product

United States

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